Molecular Weight and Lipophilicity Differentiation from Closest Structural Analogs
CAS 872861-52-4 exhibits a molecular weight (403.5 g/mol) and computed XLogP3-AA (3.6) that place it in a distinct physicochemical space relative to key in-class comparators [1]. The spiro[indole-3,3'-piperidin] analog (MW ~363 g/mol) is substantially smaller and less lipophilic, while the N-[(4-methylphenyl)methyl] analog (CAS 872861-27-3, MW ~417 g/mol) is heavier and occupies a different topological polar surface area (tPSA) window [2]. These differences are significant because oral bioavailability and cell permeability for indole-3-glyoxylamides are highly sensitive to MW and logP, with optimal values reported in the MW 400–450 range [3].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 403.5 g/mol (PubChem CID 5044081) |
| Comparator Or Baseline | Spiro analog: ~363 g/mol; N-benzyl analog (CAS 872861-27-3): ~417 g/mol |
| Quantified Difference | Target compound is ~40 g/mol heavier than spiro analog and ~14 g/mol lighter than N-benzyl analog |
| Conditions | Computed properties from PubChem 2.2 (2025.09.15 release) |
Why This Matters
The intermediate MW and logP of CAS 872861-52-4 make it a balanced candidate for permeability and solubility screening, avoiding the extremes that may lead to poor ADME in either direction.
- [1] PubChem Compound Summary for CID 5044081. National Center for Biotechnology Information (NCBI). View Source
- [2] PubChem Compound Summary for CID 10135057 (analog). National Center for Biotechnology Information (NCBI). View Source
- [3] Rapposelli S, et al. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Pharmaceuticals 2023, 16(7), 997. View Source
